3-Cyclopropyl-3-fluoroazetidine
Description
3-Cyclopropyl-3-fluoroazetidine is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a fluorine atom and a cyclopropyl group at the 3-position. Its hydrochloride salt (CAS: 936548-77-5) has a molecular formula of C₆H₁₁ClFN and a molecular weight of 151.61 g/mol . The compound is synthesized via regiospecific functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines into bromo-fluorinated precursors, followed by cyclization to form the azetidine ring . The cyclopropyl substituent introduces steric strain and conformational rigidity, which can influence its reactivity, stability, and pharmacological profile.
Properties
IUPAC Name |
3-cyclopropyl-3-fluoroazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-6(3-8-4-6)5-1-2-5/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUFJTIBSZYCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromofluorination of Azido Precursors
A key pathway involves bromofluorination of azidoalkenes followed by cyclization. As reported in ARKAT-USA’s methodology (Source), N-(diphenylmethylidene)-3-methyl-3-butenylamine undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) . This step introduces both bromine and fluorine atoms regioselectively. Subsequent hydrogenation of the azide group with Pd/C under a hydrogen atmosphere, followed by in situ trapping with di-tert-butyl dicarbonate (Boc₂O) , yields a protected intermediate. Ring closure via deprotonation with sodium hydride (NaH) in DMF at elevated temperatures forms the azetidine core.
Critical Parameters:
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Temperature control during bromofluorination (−40°C to 0°C) prevents side reactions.
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Use of Boc protection ensures stability during cyclization.
Optimization of Ring-Closure Reactions
The cyclization step’s efficiency depends on the leaving group and base strength. For 3-cyclopropyl-3-fluoroazetidine, substituting bromine with a better-leaving group (e.g., tosylate) has been explored but often results in lower yields due to steric hindrance from the cyclopropyl moiety. Sodium hydride in polar aprotic solvents like DMF or THF remains the preferred base, achieving yields of 73–76% for analogous azetidines.
Nucleophilic Aromatic Substitution (SNAr) Routes
Displacement of Chloropyrimidine Intermediates
Source describes an SNAr approach where a dichloropyrimidine intermediate reacts with 3-fluoroazetidine hydrochloride under basic conditions. Heating at 80°C for 1.5 hours facilitates displacement of chlorine by the azetidine’s nitrogen, forming the desired product after purification via reverse-phase chromatography. This method is advantageous for scalability, as demonstrated in multigram syntheses of related compounds.
Reaction Conditions:
Challenges in Stereochemical Control
Introducing the cyclopropyl group adjacent to the fluorine atom introduces steric strain, complicating stereochemical outcomes. Kinetic studies suggest that bulky bases (e.g., LiHMDS ) favor retention of configuration at the fluorinated carbon, whereas smaller bases lead to racemization.
Alternative Ring-Forming Strategies
Cyclopropanation of Fluoroazetidine Derivatives
Patents (Source) disclose a method where 3-fluoroazetidine reacts with cyclopropane carboxaldehyde derivatives under Mitsunobu conditions (e.g., DIAD , PPh₃ ). This one-pot reaction forms the cyclopropyl ring while preserving the azetidine’s fluorine substituent. However, competing elimination reactions reduce yields to ~50% , necessitating careful stoichiometric control.
Reductive Amination Approaches
A less common route involves reductive amination of 3-fluoroazetidinone with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) . While conceptually straightforward, this method struggles with over-reduction of the ketone and requires stringent pH control (pH 6–7) to minimize side products.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations and Challenges
Purification and Isolation
Reverse-phase chromatography (Source) remains the gold standard for purifying this compound due to its polar nature. However, large-scale processes often switch to crystallization or distillation to reduce costs. The compound’s low melting point (−20°C to 0°C) complicates crystallization, necessitating additives like hexane or ethyl acetate for successful isolation .
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. Key findings include:
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Acid-Catalyzed Hydrolysis : Exposure to concentrated HCl at elevated temperatures leads to ring cleavage, producing γ-chloroamines or linear amines. This reaction proceeds via protonation of the nitrogen, followed by nucleophilic attack at the β-carbon .
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Nucleophilic Substitutions : Azetidinium ions (formed by quaternization of the nitrogen) react with nucleophiles (e.g., CN⁻, SCN⁻) at the less hindered β-position, yielding substituted amines .
Cycloaddition and Rearrangement Reactions
The cyclopropyl group and strained azetidine ring enable participation in cycloadditions:
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[2+2] Cycloaddition : Reacts with ketenes or diazenedicarboxylates to form aza-β-lactams (e.g., 15 ), with stereochemical control influenced by the fluorine substituent .
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[6+2] Cycloaddition : With tosyl isocyanate, forms 1,3-diazocinones (14 ), expanding the ring to an eight-membered structure .
Substitution and Functionalization
The fluorine atom and cyclopropyl group direct regioselective modifications:
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Fluorine Displacement : Electrophilic aromatic substitution is hindered, but SN2-type reactions at the β-carbon occur with strong bases (e.g., LDA), yielding 3-substituted azetidines .
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Cyclopropane Ring Modification : The cyclopropyl moiety participates in Reformatsky-type reactions with organozinc reagents, enabling alkylation or cross-coupling .
Comparative Reactivity with Analogous Azetidines
Mechanistic Insights
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Electronic Effects : The electron-withdrawing fluorine increases the azetidine ring’s electrophilicity, accelerating nucleophilic attacks .
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Steric Effects : The cyclopropyl group introduces steric hindrance, directing reactions to the less substituted β-position .
Synthetic Utility
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Cyclopropyl-3-fluoroazetidine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent for creating more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of oxidized azetidines, reduced amine derivatives, and substituted azetidine compounds.
Comparison with Similar Compounds
The properties of this compound are distinct when compared to its analogs such as 3-Cyclopropylazetidine and 3-Fluoroazetidine. The presence of both cyclopropyl and fluorine substituents enhances its lipophilicity and metabolic stability, making it a candidate for drug design.
| Compound | Lipophilicity | Metabolic Stability | Notable Reactions |
|---|---|---|---|
| This compound | High | Enhanced | Oxidation, Reduction, Substitution |
| 3-Cyclopropylazetidine | Moderate | Standard | Standard Reactions |
| 3-Fluoroazetidine | Low | Low | Limited Reactions |
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound is utilized as a probe for investigating enzyme mechanisms. Its interaction with specific molecular targets allows researchers to study various biochemical pathways. Notably, this compound has demonstrated promising inhibitory effects against phosphodiesterase 5 (PDE5), an enzyme involved in multiple physiological processes, with an IC50 value reported at 5.92 nM.
Case Study: PDE5 Inhibition
A study highlighted the compound's effectiveness in inhibiting PDE5, which plays a crucial role in regulating blood flow and has implications for treating erectile dysfunction and pulmonary hypertension. The findings suggest that modifications to the azetidine ring could enhance potency and selectivity against PDE5 .
| Study Focus | IC50 Value (nM) | Implications |
|---|---|---|
| PDE5 Inhibition | 5.92 | Potential treatment for erectile dysfunction |
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to enhance the performance characteristics of various formulations makes it valuable in creating innovative products across different industries.
Pharmaceutical Development
The compound's unique properties have made it a candidate for pharmaceutical development, particularly in designing new drugs targeting specific enzymes or receptors. The fluorine atom contributes to increased metabolic stability, which is crucial for drug efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents impart unique electronic and steric properties, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated azetidines are a critical class of compounds in medicinal chemistry due to their ability to enhance metabolic stability and modulate bioavailability. Below is a detailed comparison of 3-cyclopropyl-3-fluoroazetidine with structurally related azetidines:
Table 1: Structural and Physicochemical Properties
Key Differences
Synthetic Accessibility: this compound requires cyclopropane ring integration during synthesis, which adds complexity compared to simpler derivatives like 3-fluoroazetidine. The cyclopropyl group may hinder cyclization due to steric effects, necessitating optimized reaction conditions . Non-cyclopropyl derivatives (e.g., 3-methyl-3-fluoroazetidine) are synthesized via straightforward alkylation, avoiding strain-induced side reactions.
This contrasts with 3-phenyl-3-fluoroazetidine, where the bulky phenyl group stabilizes the ring through resonance but reduces solubility. Fluorine’s electronegativity enhances metabolic stability across all derivatives, but the cyclopropyl moiety in this compound may further reduce oxidative degradation in vivo.
Safety Profile :
- This compound hydrochloride carries H314 (severe skin/eye damage), likely due to its reactive fluorine and cyclopropyl groups . In contrast, 3-fluoroazetidine exhibits milder hazards (e.g., H315 ).
Applications :
- Fluorinated azetidines are often used as bioisosteres for piperidines or pyrrolidines in drug design. The cyclopropyl variant’s rigidity may improve target binding selectivity compared to flexible analogs like 3-methyl-3-fluoroazetidine.
Research Findings and Implications
- Synthesis Optimization : highlights the use of bromo-fluorinated intermediates for azetidine synthesis. For this compound, this method may require lower temperatures to mitigate strain-induced ring-opening .
- Safety Handling: The compound’s hazards necessitate stringent precautions (e.g., inert gas handling, PPE) compared to non-cyclopropyl derivatives .
Biological Activity
3-Cyclopropyl-3-fluoroazetidine is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and a fluorine atom attached to the same carbon atom of the azetidine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclopropyl and fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are crucial for its binding affinity and overall activity. Notably, this compound has shown promising inhibitory effects against phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes, with an IC50 value reported at 5.92 nM.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- PDE5 Inhibition : The compound has been identified as a potent inhibitor of PDE5, which plays a critical role in regulating blood flow and erectile function. This suggests potential applications in treating erectile dysfunction and pulmonary hypertension.
- Anticancer Properties : Preliminary studies also suggest that derivatives of this compound may possess anticancer properties, although detailed investigations are still required to elucidate these effects fully.
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, with some studies indicating effectiveness against certain pathogens.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoroazetidine | Fluorine on azetidine | PDE5 inhibition |
| 3-Cyclobutyl-3-fluoroazetidine | Cyclobutyl group instead of cyclopropyl | Potentially similar activity |
| 2-Fluoropyrrolidine | Five-membered ring with fluorine | Different enzyme inhibition profile |
| 4-Fluoromorpholine | Six-membered ring with fluorine | Broader range of biological activities |
The distinct combination of cyclopropyl and fluorine in this compound sets it apart from other azetidines and pyrrolidines, potentially leading to unique pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- PDE5 Inhibition Study : A study highlighted that modifications to the azetidine structure could enhance selectivity and efficacy against PDE5, suggesting that derivatives could be developed as therapeutic agents for erectile dysfunction.
- Antimicrobial Research : Ongoing investigations are assessing the compound's effectiveness against various microbial strains. Initial findings indicate potential activity, warranting further exploration into its mechanism and application.
- Cancer Cell Growth Inhibition : Research into azetidine derivatives has shown promise in inhibiting pancreatic cancer cell growth, indicating that structural modifications could yield compounds with significant anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
